Cororubicin
Overview
Description
Cororubicin is a newly discovered anthracycline antibiotic produced by the bacterium Micromonospora species JY16. It has shown significant potential in generating active oxygen within tumor cells, making it a promising candidate for antitumor therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cororubicin is synthesized through fermentation processes involving the Micromonospora species JY16. The bacterium is cultured under specific conditions that promote the production of this compound. The compound is then extracted and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium is grown in bioreactors with controlled temperature, pH, and nutrient supply to maximize yield. The extraction and purification processes are scaled up to meet industrial demands, ensuring a consistent and high-quality product .
Chemical Reactions Analysis
Types of Reactions: Cororubicin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: The compound can be reduced under specific conditions to yield reduced forms with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed:
Scientific Research Applications
Cororubicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anthracycline antibiotics and their chemical properties.
Medicine: Explored as a potential antitumor agent due to its ability to induce oxidative stress in cancer cells.
Mechanism of Action
Cororubicin exerts its effects primarily through the generation of active oxygen species within tumor cells. These reactive oxygen species cause oxidative damage to cellular components, leading to cell death. The compound intercalates into DNA, disrupting the function of topoisomerase II and preventing DNA replication and transcription. This dual mechanism of action makes this compound a potent antitumor agent .
Comparison with Similar Compounds
Doxorubicin: Another anthracycline antibiotic used in cancer treatment.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia.
Epirubicin: A derivative of doxorubicin with a slightly different chemical structure and reduced cardiotoxicity.
Properties
IUPAC Name |
methyl 24-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H62N2O21/c1-17-35(54)25(52)14-27(64-17)68-42-19(3)66-29(16-46(42,4)50(61)62)67-40-18(2)65-28(15-26(40)53)69-43-34(49(7)8)39(58)45-70-41-23(48(43,6)71-45)13-24(51)31-32(41)37(56)22-12-21-20(36(55)30(22)38(31)57)10-11-47(5,60)33(21)44(59)63-9/h12-13,17-19,25-29,33-35,39-40,42-43,45,51-55,58,60H,10-11,14-16H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWPFMVQHLUEJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)[N+](=O)[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CCC9=C8O)(C)O)C(=O)OC)O)N(C)C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H62N2O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1003.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160605-92-5 | |
Record name | Cororubicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160605925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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